4H-1-Benzopyran, 2,5,7,8-tetramethyl-6-(phenylmethoxy)-
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Overview
Description
4H-1-Benzopyran, 2,5,7,8-tetramethyl-6-(phenylmethoxy)- is a chemical compound with the molecular formula C20H22O2 and a molecular weight of 294.39 . This compound belongs to the benzopyran family, which is characterized by the fusion of a benzene ring to a heterocyclic pyran ring . Benzopyrans are known for their diverse biological activities and have been studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4H-1-Benzopyran, 2,5,7,8-tetramethyl-6-(phenylmethoxy)- involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired benzopyran structure. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the formation of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4H-1-Benzopyran, 2,5,7,8-tetramethyl-6-(phenylmethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
This compound has been extensively studied for its scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzopyrans, including 4H-1-Benzopyran, 2,5,7,8-tetramethyl-6-(phenylmethoxy)-, have shown potential as anticancer agents due to their ability to inhibit cancer cell growth . Additionally, they have been investigated for their antioxidant properties and potential use in treating neurodegenerative diseases . In industry, these compounds are used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran, 2,5,7,8-tetramethyl-6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. Benzopyrans are known to exert their effects by modulating various cellular processes, including apoptosis, cell cycle regulation, and oxidative stress . The compound’s ability to interact with enzymes and receptors in these pathways contributes to its biological activity . For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage .
Comparison with Similar Compounds
4H-1-Benzopyran, 2,5,7,8-tetramethyl-6-(phenylmethoxy)- can be compared with other similar compounds in the benzopyran family. Some of these similar compounds include 4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)- and 4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)- . While these compounds share a common benzopyran core, their unique substituents and functional groups contribute to their distinct chemical and biological properties . The presence of tetramethyl and phenylmethoxy groups in 4H-1-Benzopyran, 2,5,7,8-tetramethyl-6-(phenylmethoxy)- makes it unique and influences its reactivity and biological activity .
Properties
CAS No. |
143308-49-0 |
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Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,5,7,8-tetramethyl-6-phenylmethoxy-4H-chromene |
InChI |
InChI=1S/C20H22O2/c1-13-10-11-18-16(4)19(14(2)15(3)20(18)22-13)21-12-17-8-6-5-7-9-17/h5-10H,11-12H2,1-4H3 |
InChI Key |
NDOGZWHXIIZROA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2=C(O1)C(=C(C(=C2C)OCC3=CC=CC=C3)C)C |
Origin of Product |
United States |
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